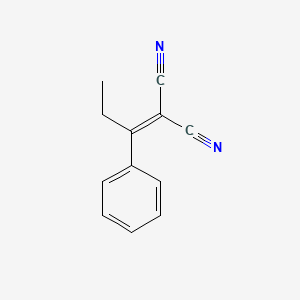

Malononitrile, (1-phenylpropylidene)-

Description

Properties

CAS No. |

10432-39-0 |

|---|---|

Molecular Formula |

C12H10N2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(1-phenylpropylidene)propanedinitrile |

InChI |

InChI=1S/C12H10N2/c1-2-12(11(8-13)9-14)10-6-4-3-5-7-10/h3-7H,2H2,1H3 |

InChI Key |

KCJFQVHZCRRSIG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(C#N)C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

1.1. Domino Reactions and Synthesis of Dibenzo[b,d]pyrans

One of the notable applications of (1-phenylpropylidene)-malononitrile is in the synthesis of functionalized dibenzo[b,d]pyrans via domino reactions. Research indicates that this compound can react with 3-nitro-2H-chromenes to yield 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans effectively. The reaction proceeds under mild conditions, demonstrating moderate to good yields (33-64%) of the desired products . Notably, a rare [1,5] sigmatropic nitro-shift was observed during these reactions, showcasing the compound's unique reactivity .

1.2. Knoevenagel Condensation

The compound has also been utilized in Knoevenagel condensation reactions, where it serves as a key reagent for synthesizing various carbon-carbon double bonds. This method is particularly advantageous due to its efficiency and the ability to produce high yields without extensive purification processes . The use of ionic liquid-supported catalysts has further enhanced the reaction's efficiency, allowing for multiple cycles of reuse without significant loss of activity .

Case Studies and Research Findings

2.1. Study on Anticonvulsant Activity

A study explored the pharmacological properties of derivatives synthesized from malononitrile compounds, including (1-phenylpropylidene)-malononitrile. The derivatives exhibited significant anticonvulsant activity, suggesting potential applications in treating epilepsy and other neurological disorders . The structure-activity relationship (SAR) analysis indicated that specific modifications could enhance therapeutic efficacy.

2.2. Development of Anticancer Agents

Research has indicated that compounds derived from malononitrile exhibit promising anticancer properties. For instance, modifications to the malononitrile structure have led to the development of inhibitors targeting the PD-1/PD-L1 protein-protein interaction, which is crucial in cancer immunotherapy . These findings highlight the compound's versatility in medicinal chemistry and its potential role in developing novel therapeutic agents.

Comparative Data Table

Chemical Reactions Analysis

Domino Reactions with 3-Nitro-2-(Trifluoromethyl)-2H-Chromenes

Reaction with 3-nitro-2-(trifluoromethyl)-2H-chromenes (1a–d ) proceeds via a domino sequence (Michael addition/cyclization/tautomerization) to form 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans (3a–d or 7a–d ) :

Reaction Conditions and Outcomes

Mechanistic Pathway

-

Michael Addition : The α-carbon of 2b attacks the β-position of chromene 1 .

-

Cyclization : Intramolecular nucleophilic attack forms the dibenzopyran core.

-

Rearrangement : Steric repulsion between CF₃ and NO₂ groups triggers a suprafacial sigmatropic shift, confirmed by NMR/X-ray .

Sigmatropic Nitro-Shift

A rare rearrangement occurs when 2b reacts with CF₃-substituted chromenes (1a–d ) :

-

Driving Force : Electronic repulsion between CF₃ and NO₂ groups destabilizes the initial adduct, favoring nitro migration.

-

Stereospecificity : The shift proceeds via a concerted pathway, retaining configuration (supported by crystallography).

-

Comparison : In non-CF₃ systems (e.g., Ar-substituted chromenes), aromatization dominates instead .

Gewald Reaction

While not directly documented for 2b , malononitrile derivatives typically react with ketones and sulfur in the Gewald reaction to form 2-aminothiophenes . The ethylidene moiety in 2b could similarly participate, though this requires experimental validation.

Enamine Formation

2b reacts with DMF-DMA (dimethylformamide dimethyl acetal) in DCM/Ac₂O to form enamines, which cyclize with HBr/AcOH to yield nicotinonitrile derivatives .

Comparative Reactivity

| Reaction Type | Substrate | Product | Key Feature |

|---|---|---|---|

| Knoevenagel | Propiophenone | 2b | Base-catalyzed condensation |

| Michael Addition | Chromenes | Dibenzo[b,d]pyrans | Domino sequence |

| Sigmatropic Shift | CF₃-chromenes | Rearranged pyrans | Steric-driven rearrangement |

Structural and Spectroscopic Data

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Multicomponent Reactions

Malononitrile derivatives exhibit distinct reactivity patterns depending on substituents. For example:

- Malononitrile (unsubstituted): Reacts rapidly in Knoevenagel condensations, forming α,β-unsaturated intermediates critical for synthesizing pyrroles and pyridines. In pyrrole synthesis, it achieves higher yields (85–95%) and shorter reaction times compared to ethyl cyanoacetate (yields: 70–80%, longer time) due to its stronger electron-withdrawing effect .

- Benzylidenemalononitrile (C₆H₅-CH=): Forms stable Michael adducts with enolizable compounds, enabling efficient synthesis of pyrazolopyridines and polycyclic aromatics. However, its planar structure limits steric interactions, favoring linear product formation .

- (1-Phenylpropylidene)malononitrile: The extended propylidene chain introduces steric hindrance, altering reaction pathways. For instance, in reactions with conjugated enynones, it yields multisubstituted cyclohexanes (up to 60% yield) via dimerization, a route less accessible to shorter-chain analogs .

Structural and Electronic Effects

- Steric Effects: The 1-phenylpropylidene group’s three-carbon chain increases steric bulk compared to benzylidenemalononitrile. This hinders nucleophilic attacks on the central carbon, redirecting reactivity toward cyclization or dimerization (e.g., cyclohexane formation) .

- Electronic Effects: The phenyl group enhances conjugation, stabilizing the α,β-unsaturated system. This increases electrophilicity, accelerating Knoevenagel condensations with aldehydes (e.g., in chromene synthesis) compared to aliphatic-substituted malononitriles .

Q & A

Q. How can researchers optimize the synthesis of (1-phenylpropylidene)malononitrile derivatives via Knoevenagel condensation?

Methodological Answer: The Knoevenagel condensation typically involves reacting aromatic aldehydes with malononitrile under catalytic conditions. Key parameters include:

- Solvent Selection : Ethanol or water (for eco-friendly protocols) at 50–100°C .

- Catalyst Optimization : Use calcite, fluorite, or ionic liquids to enhance reaction efficiency and reduce side products .

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) every 15–30 minutes until reactants are consumed .

- Workup : Separate products using ethyl acetate/water partitioning, followed by recrystallization for purity .

Q. What spectroscopic techniques are critical for characterizing (1-phenylpropylidene)malononitrile derivatives?

Methodological Answer:

- ¹H NMR Analysis : Focus on characteristic singlets for H-3 protons (6.86–8.76 ppm) and indole NH signals (11.75–11.82 ppm). Upfield shifts in malononitrile-bearing compounds indicate electron-withdrawing effects .

- UV-Vis Spectroscopy : Monitor absorption maxima (~300–400 nm in tetrahydrofuran) to assess electronic transitions influenced by substituents .

- Rotational Spectroscopy : For astrophysical studies, use high-resolution rotational spectra to predict interstellar detection .

Q. Which computational methods are suitable for modeling (1-phenylpropylidene)malononitrile’s electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) with exact-exchange terms for accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .

- Correlation Energy Models : Apply Colle-Salvetti-type functionals to predict electron correlation effects, validated against experimental ionization potentials .

Intermediate Research Questions

Q. How can heterogeneous catalysts improve the scalability of malononitrile-based reactions?

Methodological Answer:

- Magnetically Recoverable Catalysts : Use copper ferrite-silica-supported ionic liquids to achieve >90% yield in solvent-free conditions. Optimize catalyst loading (0.05–0.1 g) and temperature (80°C) .

- Reusability Testing : Perform 5–10 cycles with minimal activity loss (<5%) by washing with ethanol and drying .

Q. What mechanistic insights explain the role of malononitrile in forming heterocyclic systems?

Methodological Answer:

- Intermediate Trapping : Identify Knoevenagel adducts (e.g., α,β-unsaturated nitriles) via LC-MS or in situ IR.

- Nucleophilic Addition Pathways : Malononitrile’s cyano groups act as electron-deficient sites, facilitating attack by indole or enolate species .

- Kinetic Isotope Effects : Use deuterated solvents to probe rate-determining steps in condensation reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for malononitrile derivatives?

Methodological Answer:

- Multi-Technique Validation : Cross-reference ¹H NMR, X-ray crystallography, and DFT-calculated chemical shifts to address discrepancies in substituent effects .

- Spin Statistics in Rotational Spectra : Account for nuclear spin states (e.g., C≡N groups) to correct intensity anomalies in astrophysical line lists .

Q. What strategies enable the detection of malononitrile in astrochemical environments?

Methodological Answer:

Q. How do solvent effects influence the stability and reactivity of (1-phenylpropylidene)malononitrile?

Methodological Answer:

- Ionic Liquid Media : Test [BMIM][PF₆] to stabilize reactive intermediates and enhance regioselectivity. Compare kinetics with traditional solvents .

- Solvent Isotope Effects : Use D₂O or CD₃OD to study hydrogen-bonding interactions in aqueous Knoevenagel reactions .

Safety and Risk Mitigation

Q. What protocols minimize risks when handling malononitrile derivatives?

Methodological Answer:

- Exposure Limits : Adhere to NIOSH guidelines (3 ppm TWA) using real-time gas monitors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and respirators with organic vapor cartridges .

- Incompatibility Management : Avoid storage near oxidizers (e.g., permanganates) or strong acids to prevent explosive decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.